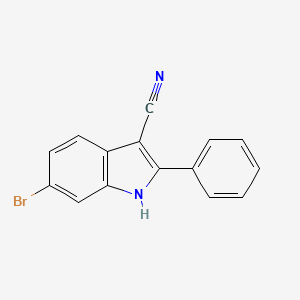

6-Bromo-2-phenyl-1H-indole-3-carbonitrile

Description

6-Bromo-2-phenyl-1H-indole-3-carbonitrile is a substituted indole derivative featuring a bromine atom at the 6-position, a phenyl group at the 2-position, and a cyano group at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their role as kinase inhibitors, anticancer agents, and intermediates in organic synthesis. The bromine atom enhances electrophilic reactivity, while the cyano group contributes to hydrogen-bonding interactions and electronic modulation .

Properties

CAS No. |

77185-74-1 |

|---|---|

Molecular Formula |

C15H9BrN2 |

Molecular Weight |

297.15 g/mol |

IUPAC Name |

6-bromo-2-phenyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C15H9BrN2/c16-11-6-7-12-13(9-17)15(18-14(12)8-11)10-4-2-1-3-5-10/h1-8,18H |

InChI Key |

ZDKHXNABKQCCDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-1H-indole-3-carbonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The carbonitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The indole scaffold, which includes 6-bromo-2-phenyl-1H-indole-3-carbonitrile, is known for its diverse biological activities. Research indicates that compounds with this structure exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrated potent cytotoxicity against various cancer cell lines including SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) with IC50 values of 4.2 µM, 3.1 µM, and 2.1 µM, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| SKOV3 | 4.2 |

| A549 | 3.1 |

| MCF-7 | 2.1 |

Protein Kinase Inhibition

This compound has been evaluated as a potential inhibitor of various protein kinases, particularly DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). In vitro assays demonstrated that the compound can inhibit DYRK1A activity effectively with minimal cytotoxicity at concentrations significantly above its IC50 values . This inhibition is crucial since DYRK1A is implicated in several diseases including cancer and neurodegenerative disorders.

Table 2: DYRK1A Inhibition by Indole Derivatives

| Compound | IC50 Value (µM) | Toxicity Level |

|---|---|---|

| This compound | <3 | Low |

Case Study: Inhibition of Tumor Growth

In a recent experimental study, mice treated with compounds similar to this compound showed significant reductions in tumor size compared to control groups. The study measured tumor growth inhibition through imaging techniques and histological analysis, confirming the compound's potential as an anticancer agent .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of indole derivatives including this compound. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the bromine atom and the carbonitrile group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, leading to variations in physicochemical and biological properties:

Physicochemical Properties

- 7-Bromo-1H-indole-3-carbonitrile (6b): Lower m.p. (148–151°C) due to reduced steric hindrance .

- Spectroscopic Data: IR: C≡N stretch observed at ~2219 cm⁻¹ in 6b and 13e, confirming cyano group presence . NMR: 1H-NMR of 6b shows aromatic protons at δ 7.19–8.35 ppm, while 13e exhibits upfield shifts due to methyl and phenyl substituents .

Key Differentiators

- Positional Isomerism : Bromine at 6 vs. 7 positions alters electronic effects (e.g., resonance stabilization) and steric interactions .

- Functional Groups: Cyano vs. carboxylic acid derivatives (e.g., 6-Bromo-1H-indole-3-carboxylic acid) exhibit divergent hydrogen-bonding capabilities and solubility .

- Biological Specificity : Substituents like 2-phenyl vs. 2-methyl modulate kinase selectivity and potency .

Biological Activity

6-Bromo-2-phenyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

This compound is part of the indole family, characterized by its nitrogen-containing bicyclic structure. The presence of the bromine atom and the carbonitrile group enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 |

| Mycobacterium tuberculosis | 7.80 |

| Candida albicans | 7.80 |

The compound exhibited a low MIC against MRSA, indicating potent antibacterial activity. It was also found to inhibit the growth of Candida albicans, suggesting antifungal properties as well .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in rapidly dividing cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 10.0 |

| PC-3 (Prostate) | 15.0 |

In a study assessing multiple indole derivatives, this compound showed IC50 values indicating strong inhibition of cell proliferation in A549 cells compared to slower-growing fibroblasts .

Indole derivatives are believed to interact with viral enzymes, disrupting critical processes in the viral lifecycle. For instance, compounds similar to this compound have been shown to inhibit integrase activity in HIV, which is crucial for viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.